Hole Mobility of Poly(3-dodecylthiophene) (P3DDT) vs. Poly(3-hexylthiophene) (P3HT) and Poly(3-octylthiophene) (P3OT) in OFETs
The hole field-effect mobility (μFET) of regioregular poly(3-dodecylthiophene) (P3DDT) is significantly lower than that of its shorter-chain analog, poly(3-hexylthiophene) (P3HT). In a systematic study of regioregular P3ATs with varying side chain lengths (C4 to C12), P3DDT (C12) exhibited an average hole mobility of 2.4 × 10⁻⁵ cm²/Vs, while P3HT (C6) achieved 1 × 10⁻² cm²/Vs, a difference of over two orders of magnitude [1]. This mobility decrease with increasing side chain length is attributed to the dilution of the π-conjugated core and reduced crystallinity in the film. However, when fabricated on optimized surfaces (e.g., OTS-8 treated SiO₂), the mobility of P3DDT can reach 0.2 cm²/Vs, which is comparable to that of P3HT under the same conditions, demonstrating that surface chemistry can mitigate the intrinsic mobility deficit of longer side chain polymers [2].
| Evidence Dimension | Field-effect hole mobility (μFET) |
|---|---|
| Target Compound Data | 2.4 × 10⁻⁵ cm²/Vs (average) on untreated SiO₂; up to 0.2 cm²/Vs on OTS-8 treated SiO₂ |
| Comparator Or Baseline | Poly(3-hexylthiophene) (P3HT): 1 × 10⁻² cm²/Vs on untreated SiO₂; up to 0.2 cm²/Vs on OTS-8 treated SiO₂ |
| Quantified Difference | ~417x lower mobility for P3DDT on untreated SiO₂; parity achieved with optimized surface treatment |
| Conditions | Thin-film (20-30 nm) OFETs, untreated and OTS-8 treated SiO₂ gate dielectric |
Why This Matters
Users selecting a monomer for high-mobility OFET applications must consider that the final polymer's performance is highly dependent on processing conditions; P3DDT offers comparable maximum mobility to P3HT when properly engineered, but its native mobility is much lower, impacting device design and material selection for specific fabrication routes.
- [1] Babel, A., & Jenekhe, S. A. (2005). Alkyl chain length dependence of the field-effect carrier mobility in regioregular poly(3-alkylthiophene)s. Synthetic Metals, 148(2), 169-173. DOI: 10.1016/j.synthmet.2004.09.024 View Source
- [2] Koch, F. P. V., et al. (2010). Well-defined, high molecular weight poly(3-alkylthiophene)s in thin-film transistors: side chain invariance in field-effect mobility. Journal of Materials Chemistry, 20(16), 3195-3201. DOI: 10.1039/c000172d View Source
